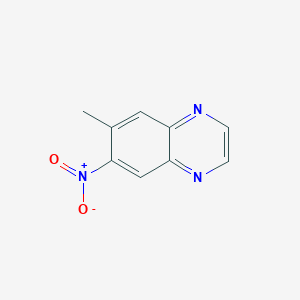

6-Methyl-7-nitroquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O2 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

6-methyl-7-nitroquinoxaline |

InChI |

InChI=1S/C9H7N3O2/c1-6-4-7-8(11-3-2-10-7)5-9(6)12(13)14/h2-5H,1H3 |

InChI Key |

CXVZINUOOLMXHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=CN=C2C=C1[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methyl 7 Nitroquinoxaline and Its Derivatives

Novel Strategic Approaches to the Quinoxaline (B1680401) Nucleus

The traditional synthesis of quinoxalines typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, often requiring harsh reaction conditions. nih.gov Modern synthetic chemistry has driven the development of more sophisticated and efficient strategies to access the quinoxaline core, with a focus on catalysis, green chemistry principles, and process intensification.

Catalytic and Non-Catalytic Synthetic Pathways

The synthesis of the quinoxaline ring can be achieved through both catalytic and non-catalytic routes. The classic approach often relies on acid catalysis to facilitate the condensation reaction. nih.gov However, recent advancements have introduced a plethora of more efficient and selective catalysts.

Catalytic Pathways: A wide array of catalysts have been employed to improve the synthesis of quinoxaline derivatives. These include various metal-based catalysts, organocatalysts, and heterogeneous catalysts. For instance, molybdophosphovanadates supported on alumina (B75360) have been shown to be effective for quinoxaline synthesis at room temperature. nih.gov Other notable catalytic systems include CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, which offer the advantage of being solid, easy to handle, and insoluble in common organic solvents like ethanol (B145695), allowing for a heterogeneous reaction system and simple product separation. orientjchem.org Organocatalysts, such as nitrilotris(methylenephosphonic acid), have also been demonstrated to efficiently catalyze the reaction between 1,2-diamines and 1,2-dicarbonyl compounds, affording high yields in short reaction times. nih.gov A patent describes the use of o-benzoylsulfonimide as a catalyst for the synthesis of nitroquinoxaline derivatives from mononitro-substituted o-phenylenediamine (B120857) and mononitro-substituted benzil, achieving high yields. google.com

Non-Catalytic Pathways: While catalysis is often employed to enhance reaction rates and yields, several non-catalytic methods have been developed, frequently utilizing alternative energy sources to drive the reaction. Thermal heating in a suitable solvent, such as ethanol or acetic acid, represents the most straightforward non-catalytic approach. nih.gov More advanced non-catalytic methods include the use of ultrasound irradiation, which can significantly accelerate the reaction between 1,2-diamines and 1,2-dicarbonyl compounds in ethanol at room temperature, leading to excellent yields in a much shorter timeframe compared to conventional heating. scielo.br Catalyst-free protocols for the synthesis of quinoxalines from o-phenylenediamines and phenacyl bromides have also been reported, using green solvents like ethanol or water under reflux conditions. nih.gov

Table 1: Comparison of Catalytic and Non-Catalytic Synthesis of Quinoxaline Derivatives

| Entry | Reactant 1 | Reactant 2 | Conditions | Catalyst | Yield (%) | Time | Reference |

| 1 | o-phenylenediamine | Benzil | Toluene, 25°C | AlCuMoVP | 92 | 2 h | nih.gov |

| 2 | o-phenylenediamine | Benzil | Ethanol, Reflux | None | Low | - | scielo.br |

| 3 | o-phenylenediamine | Benzil | Ethanol, Ultrasound, RT | None | 98 | 60 min | scielo.br |

| 4 | o-phenylenediamine | Phenacyl bromide | THF, RT | Pyridine | 92 | 2 h | acgpubs.org |

| 5 | o-phenylenediamine | Phenacyl bromide | Ethanol, Reflux | None | 70-85 | - | nih.gov |

Green Chemistry Principles in Quinoxaline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of quinoxaline derivatives. ijpsjournal.com Key strategies include the use of greener solvents, alternative energy sources, and catalyst-free conditions.

The use of environmentally benign solvents such as water and ethanol is a cornerstone of green quinoxaline synthesis. nih.gov Furthermore, solvent-free reactions, often facilitated by grinding or microwave irradiation, represent an even more sustainable approach by completely eliminating the need for a solvent. ias.ac.ine-journals.in

Alternative energy sources like ultrasound and microwave irradiation have proven to be highly effective in promoting quinoxaline synthesis under greener conditions. scielo.bre-journals.in Ultrasound-assisted synthesis can lead to significantly higher yields and shorter reaction times at room temperature compared to conventional heating methods. scielo.br Similarly, microwave-assisted synthesis often allows for rapid, solvent-free reactions with excellent yields. e-journals.in

Table 2: Green Synthetic Approaches to Quinoxaline Derivatives

| Entry | Diamine | Dicarbonyl/Other | Conditions | Catalyst/Medium | Yield (%) | Time | Reference |

| 1 | o-phenylenediamine | Benzil | Ethanol, Ultrasound, RT | None | 98 | 60 min | scielo.br |

| 2 | o-phenylenediamine | Benzil | Solvent-free, Grinding | Sulfated Polyborate | 94 | 15 min | ias.ac.in |

| 3 | Substituted o-phenylenediamine | Substituted Benzil | Solvent-free, Microwave (160W) | None | 80-90 | 3.5 min | e-journals.in |

| 4 | 1,2-diamines | 1,2-diketones | Ethanol, RT | Polymer supported sulphanilic acid | 85-96 | 1.5-3 h | researchgate.net |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. beilstein-journals.orgrug.nl While the classic synthesis of quinoxalines is a two-component reaction, MCR strategies have been developed to access more complex quinoxaline derivatives. For instance, the Ugi four-component reaction (U-4CR) can be adapted to produce complex scaffolds that can subsequently be transformed into quinoxaline-containing structures. beilstein-journals.orgbeilstein-journals.orgnih.gov These strategies often involve the in-situ generation of one of the key reactants, such as an o-phenylenediamine derivative, which then participates in the quinoxaline-forming cyclization.

One-Pot Synthesis Techniques

One-pot synthesis, a strategy where sequential reactions are carried out in a single reactor without the isolation of intermediates, provides numerous benefits, including reduced reaction times, lower costs, and less waste generation. Several one-pot procedures for the synthesis of quinoxaline derivatives have been reported. A notable example is the synthesis of quinoxalines from α-hydroxy ketones. In this process, the α-hydroxy ketone is first oxidized in situ to the corresponding 1,2-dicarbonyl compound, which then condenses with an o-phenylenediamine present in the same reaction vessel. nih.gov For example, using iodine as a catalyst and DMSO as both the solvent and oxidant, α-hydroxy ketones can be converted to quinoxaline derivatives in a one-pot, two-step procedure with good to excellent yields. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov The synthesis of quinoxaline derivatives is particularly amenable to microwave irradiation. e-journals.in Numerous protocols have been developed for the microwave-assisted condensation of 1,2-diamines and 1,2-dicarbonyl compounds, often under solvent-free conditions, which further enhances the green credentials of this methodology. e-journals.innih.gov For example, a range of quinoxaline derivatives have been synthesized in excellent yields (80-90%) with reaction times as short as 3.5 minutes under microwave heating in the absence of a solvent. e-journals.in This rapid and efficient method is highly attractive for the high-throughput synthesis of quinoxaline libraries for drug discovery and other applications. udayton.edu

Table 3: Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Entry | Diamine | Dicarbonyl | Power (W) | Time (min) | Yield (%) | Reference |

| 1 | o-phenylenediamine | Benzil | 160 | 1 | - | |

| 2 | 4-Nitro-o-phenylenediamine | Benzil | - | 5 | - | nih.gov |

| 3 | o-phenylenediamine | 2,3-Butanedione | - | 1 | 85 | nih.gov |

| 4 | Dichloroquinoxaline | Nucleophile | - | 5 | up to 69 | udayton.edu |

| 5 | Substituted Diamines | Dicarbonyls | - | 3.5 | 80-90 | e-journals.in |

Mechanochemical Synthetic Routes

Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., grinding, milling, or shearing), offers a solvent-free and often room-temperature alternative to traditional solution-phase synthesis. mdpi.com A novel mechanochemical approach for the synthesis of quinoxaline derivatives has been developed using a spiral gas–solid two-phase flow method. mdpi.com This continuous and efficient method allows for the preparation of quinoxaline compounds without the need for heating or solvents, and with significantly reduced reaction times. mdpi.com In a model reaction, various quinoxaline derivatives were synthesized within 1–3 minutes with yields exceeding 90%. mdpi.com This technique represents a significant advancement in the green and efficient synthesis of quinoxalines, highlighting the potential of mechanochemistry in the production of these important heterocyclic compounds. researchgate.net

Chemo-Enzymatic and Biogenetically Inspired Synthetic Methodologies

The integration of biological catalysts and bio-inspired systems into synthetic routes offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. While direct enzymatic synthesis of 6-methyl-7-nitroquinoxaline is not widely documented, chemo-enzymatic and biomimetic approaches have been successfully applied to the synthesis and modification of the core quinoxaline scaffold.

A notable chemo-enzymatic method involves the preparation of quinoxaline derivatives from L-amino acids. In this process, an L-amino acid is first converted to its corresponding α-keto acid through an enzymatic reaction catalyzed by a specific L-amino acid dehydrogenase. The resulting α-keto acid is then reacted with a substituted o-phenylenediamine in a classical chemical condensation step to form the quinoxaline ring. nih.gov This method provides a valuable link between biological precursors and synthetically important heterocyclic compounds.

Bio-inspired catalysts have also been employed. For instance, the use of β-cyclodextrin as a supramolecular catalyst in water mimics enzymatic catalytic reactions by creating a hydrophobic microenvironment that facilitates the condensation of o-phenylenediamines with dicarbonyl compounds. mdpi.com Furthermore, biomimetic asymmetric reduction of quinoxalinones has been achieved using chiral NAD(P)H models in the presence of ureas as transfer catalysts, which activate the substrate through hydrogen bonding, mimicking the action of oxidoreductase enzymes. nih.gov

Biocatalysis has also proven effective for the functionalization of pre-formed quinoxaline rings. A key example is the microbial oxidation of a methyl group on the quinoxaline core. The fungus Absidia repens has been used for the preparative-scale oxidation of 2-methylquinoxaline (B147225) directly to 2-quinoxalinecarboxylic acid. acs.org This bioconversion, proceeding via alcohol and aldehyde intermediates, offers a one-pot alternative to multi-step chemical oxidations, avoiding hazardous reagents and intermediates. acs.org

Table 1: Examples of Chemo-Enzymatic and Bio-Inspired Reactions for Quinoxaline Scaffolds

| Reaction Type | Catalyst/System | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Quinoxaline Formation | L-amino acid dehydrogenase / Chemical Condensation | L-Alanine + o-phenylenediamine | 3-Methylquinoxalin-2-ol | nih.gov |

| Biomimetic Reduction | Chiral NADH model / Urea | Quinoxalinone | Dihydroquinoxalinone | nih.gov |

| Biocatalytic Oxidation | Absidia repens (fungus) | 2-Methylquinoxaline | 2-Quinoxalinecarboxylic acid | acs.org |

| Biomimetic Synthesis | β-Cyclodextrin | o-Phenylenediamine + 1,2-dione | 2,3-Disubstituted quinoxaline | mdpi.com |

Regioselective Functionalization Techniques for Quinoxaline Systems

Achieving regiocontrol in the functionalization of the quinoxaline benzenoid ring is crucial for the synthesis of specifically substituted derivatives like this compound. Various techniques have been developed to direct substituents to desired positions.

Directed Nitration and Halogenation Protocols

Electrophilic aromatic substitution, such as nitration, on the quinoxaline ring system is governed by the directing effects of the fused pyrazine (B50134) ring and any existing substituents on the benzene (B151609) ring. The pyrazine ring is deactivating, making nitration require forcing conditions and often leading to mixtures of isomers. However, regioselectivity can be achieved.

For quinoxalin-2(1H)-one systems, a metal-free nitration using tert-butyl nitrite (B80452) has been shown to selectively occur at the C7 or C5 position of the phenyl ring, depending on the substitution pattern. rsc.org This radical-based process offers a valuable alternative to traditional mixed-acid nitration. The directing influence of substituents is paramount; for instance, the nitration of 6-methylquinoxaline (B1581460) would be expected to be directed by the methyl group. The activating, ortho-, para-directing methyl group at C6 and the deactivating effect of the pyrazine ring would favor substitution at the C7 and C5 positions. Careful control of reaction conditions is necessary to achieve high selectivity for the desired 7-nitro isomer over the 5-nitro byproduct.

Selective Methylation and Other Alkylation Procedures

The introduction of alkyl groups onto the quinoxaline nucleus can be accomplished through various modern synthetic methods. While Friedel-Crafts alkylation is often problematic with such heterocyclic systems, C-H activation and radical-based methods have emerged as powerful alternatives.

For related quinoxalin-2(1H)-one scaffolds, visible-light-induced protocols have been developed for the highly regioselective alkylation at the C3 position of the pyrazinone ring. nih.govrsc.org These methods often proceed via radical mechanisms, using alkyl N-hydroxyphthalimide esters or alkyl hydrazines as the alkyl source under photocatalyst- and oxidant-free conditions. nih.govrsc.org Base-mediated denitrative alkylation of quinoxalin-2(1H)-ones using unactivated nitroalkanes provides another route for selective C3-functionalization. rsc.org While these examples focus on the pyrazine/pyrazinone ring, they highlight the advanced strategies available for C-H functionalization that could be adapted for the benzoid ring under specific conditions.

Ortho-Directed Metallation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-BuLi or s-BuLi, and directs deprotonation to the adjacent ortho position. baranlab.org The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles.

In the context of quinoxaline systems, a suitably placed DMG on the benzenoid ring could be used to achieve highly regioselective functionalization. For example, a DMG at the C6 position would direct lithiation exclusively to the C5 position. Conversely, a DMG at a nitrogen atom of a reduced quinoxaline (e.g., a dihydroquinoxaline) could potentially direct metalation to the C8 position. Common DMGs include amides, carbamates, ethers, and oxazolines. baranlab.orguwindsor.ca This methodology provides a synthetic route to substituted quinoxalines that are inaccessible through classical electrophilic substitution.

Synthesis of this compound: Optimized Protocols and Yield Enhancement

The synthesis of this compound is typically achieved through one of two primary pathways, each with opportunities for optimization to enhance yield and purity.

Pathway 1: Cyclocondensation

The most direct and convergent approach is the cyclocondensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. For the target molecule, this involves the reaction of 4-methyl-5-nitro-1,2-phenylenediamine with glyoxal (B1671930) or a glyoxal equivalent.

This classical Hinsberg quinoxaline synthesis can be optimized through various means. The choice of solvent, catalyst, and reaction conditions plays a critical role in maximizing yield and minimizing side reactions. While the reaction can be performed under acidic conditions in solvents like ethanol or acetic acid, modern improvements include the use of catalysts such as iodine, cerium(IV) ammonium (B1175870) nitrate (B79036), or Ru-complexes to improve efficiency. mdpi.comrsc.org A high-throughput screening method using microdroplet reactions has been developed to rapidly determine the optimal conditions (e.g., catalyst, solvent, temperature) for quinoxaline synthesis, leading to significantly enhanced reaction yields in much shorter times compared to bulk reactions. nih.gov

Pathway 2: Nitration of 6-Methylquinoxaline

An alternative route is the direct, regioselective nitration of 6-methylquinoxaline . In this electrophilic aromatic substitution, the position of nitration is directed by the existing methyl group and the deactivating pyrazine ring. The electron-donating methyl group at C6 directs electrophiles to the ortho (C5 and C7) and para (not available) positions. The C7 position is generally favored over the more sterically hindered C5 position.

Table 2: Comparison of Synthetic Pathways to this compound

| Pathway | Starting Materials | Key Transformation | Advantages | Challenges for Optimization |

|---|---|---|---|---|

| Cyclocondensation | 4-Methyl-5-nitro-1,2-phenylenediamine, Glyoxal | Hinsberg Reaction | Convergent, direct formation of the target | Synthesis of the substituted diamine, purification from condensation byproducts |

| Nitration | 6-Methylquinoxaline, Nitrating Agent | Electrophilic Aromatic Substitution | Utilizes a simpler quinoxaline starting material | Achieving high regioselectivity (7-nitro vs. 5-nitro), avoiding over-nitration |

Derivatization Strategies for this compound

This compound is a versatile intermediate that allows for further chemical modifications, primarily targeting the nitro and methyl functional groups. These transformations open access to a wide array of derivatives with potential applications in various fields.

Reduction of the Nitro Group:

The most common derivatization is the reduction of the 7-nitro group to a 7-amino group, yielding 6-methylquinoxaline-7-amine . This amine is a key precursor for the synthesis of amides, sulfonamides, and for the construction of further heterocyclic rings. A variety of reduction methods are available, allowing for chemoselectivity in the presence of other functional groups.

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C), Raney Nickel, or Platinum(IV) oxide under a hydrogen atmosphere. wikipedia.org

Catalytic Transfer Hydrogenation (CTH): A safer alternative to using hydrogen gas, CTH employs hydrogen donors like formic acid, ammonium formate, or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C). mdpi.comresearchgate.netrsc.org This method is effective for reducing aromatic nitro compounds.

Chemical Reduction: Reagents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium hydrosulfite can be used for the reduction. wikipedia.org Sodium sulfide (B99878) (Na₂S) is particularly useful as it can sometimes selectively reduce one nitro group in the presence of another. commonorganicchemistry.com

Oxidation of the Methyl Group:

The 6-methyl group can be oxidized to introduce other oxygen-containing functionalities, such as an aldehyde, carboxylic acid, or hydroxymethyl group.

Oxidation to Carboxylic Acid: The methyl group can be oxidized to a carboxylic acid, yielding 7-nitroquinoxaline-6-carboxylic acid . Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can be used, although these may not be compatible with the nitro group. A powerful biocatalytic alternative involves using microorganisms like Absidia repens, which can selectively oxidize methyl groups on quinoxaline rings to the corresponding carboxylic acid under mild conditions. acs.org

Oxidation to Aldehyde: Partial oxidation to the aldehyde (7-nitroquinoxaline-6-carbaldehyde ) is more challenging as overoxidation to the carboxylic acid is common. researchgate.net Specialized reagents like o-iodoxybenzoic acid (IBX) or ceric ammonium nitrate (CAN) can achieve this transformation. organic-chemistry.org Electrochemical oxidation offers a modern, reagent-free alternative for the site-selective oxidation of methylarenes to aldehydes (often as the corresponding acetals). nih.gov

These derivatization strategies significantly expand the synthetic utility of this compound, allowing it to serve as a scaffold for a diverse library of more complex molecules.

Introduction of Varied Substituents via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing the quinoxaline core, particularly when it is activated by strong electron-withdrawing groups. youtube.comlibretexts.org In this compound, the nitro group at the C-7 position strongly deactivates the aromatic ring for electrophilic attack but significantly activates it towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. libretexts.org A nucleophile first attacks the electron-deficient carbon atom bearing a suitable leaving group (such as a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro group, which stabilizes it. libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

While this compound itself does not have a leaving group other than the nitro group, SNAr reactions are highly relevant for its halogenated precursors (e.g., 6-chloro-7-nitroquinoxaline). The presence of the nitro group facilitates the displacement of the halide by a wide variety of nucleophiles.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on a Nitroquinoxaline Core

| Nucleophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxy |

| Amine | Piperidine | Piperidinyl |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenylthio |

These reactions demonstrate the versatility of SNAr in creating diverse libraries of quinoxaline derivatives by varying the nucleophile. The efficiency of the substitution is highly dependent on the nature of the leaving group, with fluoride (B91410) often being the most reactive in SNAr contexts due to the high polarization of the C-F bond. youtube.com

Functional Group Interconversions on the Quinoxaline Core

Functional group interconversion (FGI) refers to the transformation of one functional group into another within a molecule. solubilityofthings.com This strategy is fundamental in organic synthesis for manipulating the chemical properties and reactivity of a compound without altering its core skeleton. solubilityofthings.comimperial.ac.uk For this compound, both the nitro and methyl groups serve as handles for a variety of subsequent chemical transformations.

The most prominent FGI reaction for this compound is the reduction of the C-7 nitro group to an amino group. This transformation is critical as it provides access to 6-methylquinoxalin-7-amine, a key building block for further derivatization, such as amide or sulfonamide formation. mdpi.com This reduction can be achieved using several standard methods:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere.

Metal-Acid Systems: Employing metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Using reagents like hydrazine hydrate (B1144303) in the presence of a catalyst.

The methyl group at the C-6 position can also undergo various transformations, including:

Oxidation: Strong oxidizing agents can convert the methyl group to a carboxylic acid (7-nitroquinoxaline-6-carboxylic acid).

Halogenation: Radical halogenation can introduce a halogen atom, creating a benzylic halide (e.g., 6-(bromomethyl)-7-nitroquinoxaline), which is a versatile intermediate for further substitution reactions.

Table 2: Key Functional Group Interconversions for this compound

| Starting Group | Reagents | Resulting Group | Reaction Type |

|---|---|---|---|

| 7-Nitro | H₂, Pd/C | 7-Amino | Reduction |

| 7-Nitro | Sn, HCl | 7-Amino | Reduction |

| 6-Methyl | KMnO₄ | 6-Carboxylic Acid | Oxidation |

Synthesis of Polyfunctionalized Quinoxaline Analogues

The creation of polyfunctionalized quinoxaline analogues involves multi-step synthetic sequences that combine core synthesis with the strategies of SNAr and FGI. These approaches allow for the systematic construction of complex molecules with multiple, precisely placed substituents. A common strategy involves synthesizing a quinoxaline core that is pre-functionalized with reactive handles, which can then be sequentially modified.

For instance, a synthetic route could begin with a di-halogenated o-phenylenediamine, which upon condensation with an appropriate 1,2-dicarbonyl compound, yields a dihaloquinoxaline. One halogen can be selectively displaced via an SNAr reaction, followed by the modification of the second halogen using a different class of reaction, such as a transition-metal-catalyzed cross-coupling reaction.

Modern methods have also been developed to streamline the synthesis of highly functionalized quinoxalines. Visible-light-induced photoredox catalysis, for example, enables the construction of polycyclic quinoxaline derivatives under mild conditions. nih.gov Another advanced technique is the tandem dual C-H amination of tetrahydroquinoxalines, which uses a copper catalyst and oxygen to directly install two amino groups onto the quinoxaline precursor, offering a highly efficient route to diaminoquinoxalines. nih.gov

Table 3: Hypothetical Route to a Polyfunctionalized Quinoxaline Analogue

| Step | Starting Material | Reaction | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Chloro-5-nitro-1,2-phenylenediamine | Condensation with Glyoxal | 6-Chloro-7-nitroquinoxaline |

| 2 | 6-Chloro-7-nitroquinoxaline | SNAr with Sodium Methoxide | 6-Methoxy-7-nitroquinoxaline |

| 3 | 6-Methoxy-7-nitroquinoxaline | Reduction of Nitro Group (e.g., H₂/Pd/C) | 6-Methoxyquinoxalin-7-amine |

This sequential approach highlights how different synthetic methodologies can be combined to build molecular complexity on the quinoxaline scaffold.

High-Throughput Methodologies for Reaction Optimization in Quinoxaline Synthesis

Traditional methods for optimizing chemical reactions involve systematically varying one parameter at a time, which can be time-consuming and inefficient. High-throughput methodologies have emerged as a powerful alternative, allowing for the rapid screening of numerous reaction conditions simultaneously to identify the optimal parameters for synthesizing quinoxaline derivatives. nih.gov

One prominent high-throughput technique utilizes microdroplet reactions coupled with mass spectrometry (MS). nih.govresearchgate.net In this setup, reactants are introduced into a microfluidic system where they form tiny droplets. These droplets serve as individual microreactors, and the reactions within them can be extremely fast, often completing in milliseconds. nih.gov The product-containing droplets are then directly injected into a mass spectrometer for real-time analysis of the reaction outcome. nih.gov

This platform allows for the rapid screening of a wide range of variables, including:

Catalysts and catalyst loading

Solvents and solvent mixtures

Reaction temperature and time

Concentration of reactants

Flow rates and droplet volume nih.gov

By analyzing the MS (B15284909) data, researchers can quickly map the reaction landscape and identify the conditions that lead to the highest yield and purity. nih.gov This approach significantly accelerates the discovery and optimization of synthetic routes for quinoxalines, making the process more efficient and less resource-intensive compared to conventional bulk-phase reactions. nih.gov

Other modern approaches that enhance efficiency include mechanochemical methods, such as the spiral gas–solid two-phase flow technique, which can produce quinoxaline derivatives in minutes without the need for solvents or heating, achieving yields over 90%. mdpi.com

Table 4: Comparison of Conventional vs. High-Throughput Reaction Optimization

| Parameter | Conventional Method | High-Throughput (Microdroplet) Method |

|---|---|---|

| Reaction Time | Hours to days | Milliseconds to minutes nih.gov |

| Scale | Milligram to gram | Nanoliter to picoliter nih.gov |

| Reagent Consumption | High | Extremely low |

| Number of Experiments | Low (sequential) | High (parallel) |

| Analysis Method | Offline (TLC, GC, HPLC) | Online, real-time (Mass Spectrometry) nih.gov |

| Environmental Impact | Moderate to high (solvent waste) | Minimal nih.gov |

These high-throughput strategies represent a paradigm shift in synthetic chemistry, enabling faster development of robust and efficient methods for producing valuable quinoxaline compounds.

Mechanistic Investigations of Chemical Transformations Involving 6 Methyl 7 Nitroquinoxaline

Reaction Kinetics and Rate Determining Steps in Derivatization

The kinetics of derivatization reactions involving quinoxalines are significantly influenced by the electronic nature of the substituents on the benzene (B151609) ring. For instance, in the synthesis of quinoxaline (B1680401) derivatives through the condensation of o-phenylenediamines with dicarbonyl compounds, the presence of electron-donating groups (EDG) on the o-phenylenediamine (B120857) ring accelerates the reaction, while electron-withdrawing groups (EWG) decrease the reaction rate. rsc.orgresearchgate.net Specifically, a nitro group (an EWG) on the phenyl ring of the diamine has been observed to lower the reaction yield, even with extended reaction times. rsc.org

In reactions involving organolithium reagents, the nucleophilic addition step is often considered the rate-determining step (RDS). researchgate.net This is a critical factor to consider when designing synthetic routes involving such reagents with 6-Methyl-7-nitroquinoxaline.

A proposed mechanism for the formation of quinoxalines involves the initial activation of the carbonyl groups in a diketone by a nanocatalyst, followed by a reaction with an o-phenylenediamine to form an amino-1,2-diol intermediate. rsc.org The subsequent dehydration of this intermediate leads to the final quinoxaline product. rsc.org The efficiency of this process can be influenced by the nature of the catalyst and the substituents on the reactants.

Elucidation of Reaction Pathways and Intermediate Formation

The transformation of this compound can proceed through various pathways, often involving the formation of distinct intermediates. In the context of nitration, a proposed mechanism for the C7-nitration of quinoxalinone involves the thermal decomposition of t-Butyl nitrite (B80452) (tBuONO) to generate a reactive NO2 radical. nih.gov This radical then adds to the C7-position of the quinoxalinone, forming an intermediate. nih.gov A subsequent single-electron transfer (SET) process, assisted by another NO2 or tBuO radical, followed by aromatization, yields the C7-nitrated product. nih.gov The involvement of a radical pathway is supported by experiments where the reaction is inhibited by radical scavengers like TEMPO. nih.gov

In the synthesis of 2-methyl-7-nitroquinoxaline (B38133) from a precursor, an intermediate diamine is formed through the selective reduction of an adjacent nitro group, which then undergoes cyclization. nih.gov Another example involves the electrolytic reduction of a pyrrolo[3,4-b]pyrazine in the presence of chlorotrimethylsilane (B32843) to form an intermediate that subsequently reacts with methyl acrylate. sapub.org

The formation of intermediates such as amino-1,2-diols has been proposed in the nanocatalyst-mediated synthesis of quinoxalines. rsc.org

Role of Catalysts and Reagents in Promoting Transformations

A wide array of catalysts and reagents have been employed to facilitate the synthesis and transformation of quinoxaline derivatives. Nanocatalysts, such as silica (B1680970) nanoparticles and magnetic Fe3O4 nanoparticles, have emerged as efficient alternatives for promoting these reactions, often under greener conditions like solvent-free or aqueous media. rsc.org For example, nano-BF3 SiO2 has been used to catalyze the synthesis of quinoxalines. rsc.org

Other catalysts include:

Acids: Sulfamic acid, oxalic acid, and montmorillonite (B579905) K-10. rsc.org

Metal Salts and Complexes: Cerium(IV) ammonium (B1175870) nitrate (B79036), gallium(III) triflate, indium chloride, and copper(I) tetra(acetonitrile)tetrafluoroborate. rsc.orgnih.gov

Supported Catalysts: Tungstophosphoric acid immobilized on mesoporous silica nanoparticles. rsc.org

Phase Transfer Catalysts: Used in alkylation reactions of quinoxaline-2,3-dione derivatives. researchgate.net

The choice of reagent is also critical. For instance, in nitration reactions, a mixed acid system of nitric acid and sulfuric acid is commonly used. The regioselectivity of nitration can be controlled by the reaction conditions; weakly acidic conditions can favor nitration at the 7-position of 2-quinoxalinol, while strongly acidic conditions can lead to nitration at the 6-position. nih.gov For the reduction of the nitro group, reagents like Fe/NH4Cl are effective. nih.gov Lawesson's reagent can be used to convert a quinoxalinone to a quinoxaline-thione. nih.gov

| Catalyst/Reagent | Transformation | Reference |

| Nano-BF3 SiO2 | Synthesis of quinoxalines | rsc.org |

| Fe/NH4Cl | Reduction of nitro group | nih.gov |

| Lawesson's Reagent | Conversion of quinoxalinone to quinoxaline-thione | nih.gov |

| Nitric acid/Sulfuric acid | Nitration | |

| Copper(I) tetra(acetonitrile)tetrafluoroborate | Cyclization | nih.gov |

Redox Chemistry of Nitro Quinoxaline Systems

The redox behavior of nitroquinoxaline systems is a key aspect of their chemical character. The nitro group can undergo reduction to form various products, including amino derivatives, which are versatile intermediates for further functionalization.

The electrochemical reduction of nitroquinoxalines often proceeds in a stepwise manner. For 7-nitroquinoxalin-2-ones, cyclic voltammetry studies in aprotic media reveal two main reduction waves. psu.edu The first wave corresponds to a one-electron reduction to form a nitro radical anion (R-NO2•−). psu.edu The second wave involves a three-electron transfer to yield the corresponding hydroxylamine (B1172632) derivative. psu.edu

R-NO2 + e− → R-NO2•− R-NO2•− + 3e− + 4H+ → R-NHOH

The reduction potential for the generation of the nitro anion radical is around -1.10 V. psu.edu The presence of a labile hydrogen in the molecule can lead to a self-protonation mechanism (ECE steps), while compounds without a labile hydrogen follow a more direct electrochemical reduction pathway. psu.edu In aqueous acidic media, a 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide was found to be irreversibly reduced in a single stage involving six electrons to form the corresponding 6-amino derivative. urfu.ru

Electron transfer is a fundamental process in the redox chemistry of this compound. The formation of a nitro radical anion via a single-electron transfer is a key initial step in its electrochemical reduction. psu.edu This radical species can be characterized by ESR spectroscopy. psu.edu

The electron-withdrawing nature of the nitro group makes the quinoxaline ring electron-deficient, which influences its reactivity in charge-transfer complexes. The process of single-electron transfer (SET) has also been proposed as a key step in the mechanism of C7-nitration of quinoxalinones. nih.gov

Stereochemical Considerations in Quinoxaline Transformations

While the core quinoxaline ring is planar, the introduction of substituents can create stereocenters, leading to stereochemical considerations in its transformations. For example, the alkylation of quinoxaline-2,3-dione derivatives can result in mono- or dialkylated products, and the site of alkylation can be regioselective. researchgate.net

In reactions where new chiral centers are formed, the stereochemical outcome can be influenced by various factors, including the nature of the reactants, catalysts, and reaction conditions. While specific studies on the stereochemical control in reactions of this compound are not extensively detailed in the provided context, it is an important aspect to consider in the design of stereoselective syntheses.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6-Methyl-7-nitroquinoxaline. It provides detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the molecule's structure. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons. Based on data from analogous nitroquinoxaline compounds, the methyl protons would likely appear as a singlet, while the protons on the quinoxaline (B1680401) core would present as singlets or doublets in the aromatic region. nih.govgrowingscience.comrsc.org For instance, in related 7-nitroquinoxaline derivatives, aromatic protons on the quinoxaline ring typically appear at chemical shifts (δ) between 8.0 and 9.5 ppm. nih.govclockss.org The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the methyl carbon and the carbons of the quinoxaline ring system. nih.govgrowingscience.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. emerypharma.com It would confirm the relationships between adjacent protons on the aromatic rings, if any, helping to piece together the spin systems within the molecule.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹JCH). ustc.edu.cnlibretexts.org Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of protonated carbons in the quinoxaline ring and the methyl group. libretexts.org

The combined application of these techniques allows for the complete and unambiguous assignment of all proton and carbon resonances, solidifying the structural identification of the compound. e-bookshelf.de

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for this compound

| Technique | Observed Interaction | Information Gained | Expected Correlations for this compound |

|---|---|---|---|

| ¹H NMR | Proton signals, splitting patterns, integration | Number and environment of different protons | Singlet for -CH₃ group; distinct signals for aromatic protons (H-2, H-3, H-5, H-8) |

| ¹³C NMR | Carbon signals | Number and environment of different carbons | Signal for -CH₃ carbon; signals for all aromatic and quaternary carbons |

| COSY | ¹H-¹H correlations (2-3 bonds) | Identifies coupled protons | Correlation between H-2 and H-3 |

| HSQC/HMQC | ¹H-¹³C correlations (1 bond) | Connects protons to their attached carbons | Cross-peaks for CH₃/C-CH₃, H-2/C-2, H-3/C-3, H-5/C-5, H-8/C-8 |

| HMBC | ¹H-¹³C correlations (2-4 bonds) | Establishes long-range connectivity, confirms skeleton | Correlations from -CH₃ protons to C-6, C-5, C-7; correlations from aromatic protons to other ring carbons |

Polymorphism refers to the ability of a compound to exist in multiple crystalline forms, which can have different physical properties. researchgate.net Solid-State NMR (SSNMR) is a powerful, non-destructive technique for studying the solid forms of pharmaceutical compounds and other materials. americanpharmaceuticalreview.comnih.gov Unlike solution NMR, SSNMR provides information about the molecule's environment in the crystal lattice.

The most common SSNMR experiment for pharmaceutical analysis is ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS). americanpharmaceuticalreview.comnih.gov This technique can distinguish between different polymorphs because the arrangement of molecules in the crystal lattice affects the chemical shifts of the carbon atoms. Different polymorphs of this compound would be expected to produce distinct ¹³C CP/MAS spectra, with variations in peak positions and multiplicities.

Advanced 2D SSNMR experiments can provide further detail on through-space proximities and connectivity, helping to build a more complete picture of the crystal packing. americanpharmaceuticalreview.com By analyzing these spectral differences, SSNMR can identify and quantify the different polymorphic forms present in a sample, making it an invaluable tool for quality control in materials science. boku.ac.at

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. mdpi.comrsc.org This precision allows for the determination of a compound's elemental formula. For this compound (C₉H₇N₃O₂), HRMS would be used to confirm the molecular ion peak corresponding to its exact theoretical mass. Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ions, often as the protonated molecule [M+H]⁺. mdpi.comacs.org The experimental mass is then compared to the calculated mass; a small difference (typically <5 ppm) confirms the elemental composition. acs.org

Table 2: HRMS Data for a Representative Nitroquinoxaline Compound

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 2-(1-methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline | C₁₂H₁₀N₅O₂ | [M+H]⁺ | 256.0829 | 256.0838 | nih.gov |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. researchgate.net In a typical MS (B15284909)/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then subjected to fragmentation, often through collision-induced dissociation (CID). researchgate.net The resulting product ions are then analyzed.

The fragmentation pattern is characteristic of the molecule's structure. The breakdown pathways can be rationalized to confirm the connectivity of different parts of the molecule. researchgate.net For this compound, characteristic fragmentation might involve the loss of the nitro group (NO₂) or cleavage of the pyrazine (B50134) ring. This analysis is often performed using techniques like liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), which allows for the analysis of complex mixtures. nih.govjneurosci.org The resulting data provides a high degree of confidence in the structural assignment. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Molecular Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise coordinates of each atom, bond lengths, bond angles, and torsional angles.

This technique provides an unambiguous confirmation of the molecular structure and absolute stereochemistry. For quinoxaline derivatives, crystallographic studies confirm the generally planar nature of the quinoxaline ring system. iucr.orgnih.gov The nitro group and methyl group substituents can cause slight distortions from perfect planarity. nih.gov

Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as molecular packing. This packing is governed by intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. iucr.org In related nitroquinoxaline structures, molecules often form chains or layers held together by weak C—H···O or C—H···N hydrogen bonds. iucr.orgnih.govresearchgate.net The packing is frequently consolidated by π-π stacking interactions between the aromatic quinoxaline rings of adjacent molecules, with typical centroid-centroid distances in the range of 3.5 to 3.7 Å. iucr.orgnih.gov This detailed structural information is crucial for understanding the solid-state properties of the material.

Table 3: Representative Crystallographic Data for a Related Quinoxaline Compound (2,3-Dimethyl-6-nitroquinoxaline)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₉N₃O₂ | iucr.orgnih.gov |

| Crystal System | Monoclinic | iucr.orgnih.gov |

| Space Group | P2₁/c | iucr.orgnih.gov |

| Unit Cell Dimensions | a = 7.1125 Å, b = 22.490 Å, c = 12.9596 Å, β = 115.026° | iucr.orgnih.gov |

| Key Packing Interactions | C—H···O and C—H···N hydrogen bonds; π–π stacking | iucr.orgnih.gov |

Single Crystal X-ray Diffraction Studies

For analogous compounds like 2,3-Dimethyl-6-nitroquinoxaline, single-crystal X-ray diffraction studies reveal a monoclinic crystal system with the space group P 21/c. iucr.orgnih.gov The quinoxaline ring system in these molecules is essentially planar. iucr.orgnih.gov In the case of 2,3-Dimethyl-6-nitroquinoxaline, the asymmetric unit contains two crystallographically independent molecules, with the dihedral angle between the quinoxaline ring and the nitro group being 10.94 (3)° for one molecule and 6.31 (13)° for the other. iucr.orgnih.gov Data collection is typically performed on a diffractometer, such as a Bruker APEXII DUO CCD, using Mo Kα radiation at a low temperature (e.g., 100 K). iucr.orgnih.gov

Table 1: Crystallographic Data for the Analogous Compound 2,3-Dimethyl-6-nitroquinoxaline iucr.orgnih.gov

| Parameter | Value |

| Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 7.1125 (7) |

| b (Å) | 22.490 (2) |

| c (Å) | 12.9596 (10) |

| β (°) | 115.026 (4) |

| Volume (ų) | 1878.4 (3) |

| Z | 8 |

Co-crystallization and Supramolecular Assembly Analysis

The study of co-crystallization and supramolecular assembly provides insights into the non-covalent interactions that govern the formation of larger, organized structures. In the crystal structure of related nitroquinoxaline derivatives, molecules are often linked into chains or networks through various intermolecular forces. For instance, in 2,3-Dimethyl-6-nitroquinoxaline, molecules form chains along the direction through C—H⋯O and C—H⋯N hydrogen bonds. iucr.orgnih.gov These chains are further stabilized by weak π–π stacking interactions, with centroid-to-centroid distances ranging from 3.5895 (7) to 3.6324 (7) Å. iucr.orgnih.gov The orientation of the nitro group is a significant factor influencing these π-π stacking and hydrogen-bonding networks. The analysis of these assemblies is critical for understanding the solid-state properties of the material.

Hirshfeld Surface Analysis for Intermolecular Interactions

For related quinoxaline structures, Hirshfeld surface analysis reveals the relative contributions of different types of intermolecular contacts. For example, in 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, the most significant contributions to the crystal packing come from H⋯H (43.5%) and H⋯O/O⋯H (30.8%) contacts. researchgate.net Similarly, for 1,4-dibenzyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione, H⋯H (48.7%), H⋯C/C⋯H (32.0%), and H⋯O/O⋯H (15.4%) are the most important interactions. researchgate.net This technique provides a detailed fingerprint of the intermolecular interactions, highlighting the prevalence of hydrogen bonding and van der Waals forces in stabilizing the crystal lattice. preprints.orgnih.gov

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Quinoxaline Derivatives

| Compound | H⋯H (%) | H⋯O/O⋯H (%) | H⋯C/C⋯H (%) | Reference |

| 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one | 43.5 | 30.8 | - | researchgate.net |

| 1,4-dibenzyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione | 48.7 | 15.4 | 32.0 | researchgate.net |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups present in a molecule. The IR spectrum of a related compound, 1-methyl-7-nitroquinoxalin-2(1H)-one, shows characteristic absorption bands. nih.gov The nitro group (NO₂) typically exhibits asymmetric and symmetric stretching vibrations in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. libretexts.org

For 2-methyl-5-amino-6-nitroquinoxaline, the IR spectrum shows a C-NO₂ stretch at 1503 cm⁻¹ and 1305 cm⁻¹. rsc.org In 1-methyl-7-nitroquinoxalin-2(1H)-one, IR peaks are observed at 1666 cm⁻¹ (likely C=O stretch), 1587 cm⁻¹, 1512 cm⁻¹ (NO₂ stretch), and 1354 cm⁻¹ (NO₂ stretch). nih.gov Raman spectroscopy provides complementary information. For instance, in a complex spiro-quinoxaline derivative, NO₂ scissoring, wagging, and rocking modes were identified in both IR and Raman spectra. scialert.net

Table 3: Characteristic IR Absorption Bands for Functional Groups in Nitroquinoxaline Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Compound | Reference |

| Nitro (NO₂) | Asymmetric Stretch | ~1512-1520 | 1-methyl-6-nitroquinoxaline-2,3-dione, 1-methyl-7-nitroquinoxalin-2(1H)-one | nih.gov |

| Nitro (NO₂) | Symmetric Stretch | ~1354 | 1-methyl-7-nitroquinoxalin-2(1H)-one | nih.gov |

| Carbonyl (C=O) | Stretch | ~1666-1700 | 1-methyl-6-nitroquinoxaline-2,3-dione, 1-methyl-7-nitroquinoxalin-2(1H)-one | nih.gov |

| N-H | Stretch | 3358 | 2-methyl-5-amino-6-nitroquinoxaline | rsc.org |

| N-H | Bend | 1611 | 2-methyl-5-amino-6-nitroquinoxaline | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromatographic and Separation Science Techniques

Chromatographic techniques are vital for the purification, separation, and analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantification. Purity levels are often determined by HPLC, with standards commonly exceeding 95%. lgcstandards.comfishersci.nl For related quinoxaline derivatives, HPLC is used to confirm purity, often with UV detection at a specific wavelength, such as 254 nm. A common setup involves a C18 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid. sielc.com This technique is essential for quality control in both research and potential production settings. For instance, a certificate of analysis for a related compound, 2-Methyl-7-methylamino-8-nitro-quinoxaline, reported a purity of 97.53% as determined by HPLC at 210 nm. lgcstandards.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. For the analysis of this compound and its analogues, GC-MS is particularly useful, often following derivatization to enhance volatility.

Methodology and Findings:

In typical GC-MS analysis, the sample is injected into a gas chromatograph where it is vaporized and carried by an inert gas through a capillary column. eurjchem.com The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. Subsequently, the separated components enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). eurjchem.com

Research has employed GC-MS to confirm the structure of various quinoxaline derivatives. For instance, in the synthesis of different quinoxaline compounds, GC-MS analysis was performed using an Agilent 6890N Gas Chromatograph connected to an Agilent 5973 Mass Spectrometer. eurjchem.com The electron impact (EI) mode at 70 eV is a common ionization method. eurjchem.com The mass spectrometer provides a molecular ion peak (M+) which corresponds to the molecular weight of the compound, confirming its identity. eurjchem.com For example, the GC-MS analysis of 2,3-diphenyl quinoxaline showed a molecular ion peak at m/z 282 (M+). eurjchem.com

The derivatization of less volatile compounds, such as those containing polar functional groups, is a common practice to make them suitable for GC-MS analysis. mdpi.com While specific derivatization methods for this compound are not extensively detailed in the provided results, general techniques like trimethylsilylation are often used for compounds with active hydrogens to increase their volatility. mdpi.com

Instrumentation and Parameters:

The table below outlines typical instrumentation and parameters used in the GC-MS analysis of quinoxaline derivatives, which would be applicable to this compound.

| Parameter | Specification | Source |

| Gas Chromatograph | Agilent 6890N or equivalent | eurjchem.com |

| Mass Spectrometer | Agilent 5973 or equivalent | eurjchem.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | eurjchem.com |

| Mass Range | m/z 50-600 | eurjchem.com |

| Source Temperature | 230 °C | eurjchem.com |

| Quadrupole Temp. | 150 °C | eurjchem.com |

| Capillary Column | HP-5 ms (30 m x 0.25 mm; 0.25 µm) or similar | eurjchem.comtandfonline.com |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid technique for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. chromatographyonline.comthieme.de Its application is crucial in the synthesis of this compound and related compounds.

Methodology and Application:

TLC is performed on a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. chromatographyonline.com A small amount of the reaction mixture is spotted near the bottom of the plate, which is then placed in a sealed container with a suitable solvent system (eluent). The solvent moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This separation allows for the visualization of reactants, intermediates, and products.

In the synthesis of quinoxaline derivatives, TLC is routinely used to monitor the consumption of starting materials and the formation of the desired product. eurjchem.comrsc.org For example, in the synthesis of various quinoxaline derivatives, reactions were monitored by TLC performed on precoated silica gel 60F254 plates. eurjchem.com The completion of a reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. rsc.org

The choice of eluent is critical for achieving good separation. A common eluent system for quinoxaline derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297). eurjchem.com The ratio of these solvents can be adjusted to optimize the separation. For instance, a 95:5 hexane-ethyl acetate mixture has been used for the purification of quinoxaline products by column chromatography, a technique that often uses the same solvent system as developed by TLC. eurjchem.com

Key Data from TLC Analysis:

While TLC is primarily a qualitative tool, it provides crucial data for the synthetic chemist. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can be used for identification purposes.

| Application | Details | Source |

| Reaction Monitoring | Tracking the conversion of starting materials to products in syntheses of quinoxaline derivatives. | eurjchem.comrsc.orgnih.gov |

| Purity Assessment | A single spot on a TLC plate suggests a pure compound. | vwr.com |

| Solvent System | Hexane-ethyl acetate mixtures are commonly used as eluents. | eurjchem.com |

| Stationary Phase | Precoated silica gel 60F254 plates are standard. | eurjchem.comclockss.org |

The use of TLC in conjunction with other spectroscopic methods provides a comprehensive approach to the synthesis and characterization of this compound and its derivatives, ensuring the identity and purity of the synthesized compounds. eurjchem.comresearchgate.net

Theoretical and Computational Chemistry Studies of 6 Methyl 7 Nitroquinoxaline

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecular systems. It offers a balance between accuracy and computational cost, making it suitable for studying complex molecules. DFT calculations for 6-Methyl-7-nitroquinoxaline focus on elucidating its geometry, vibrational modes, and electronic orbital characteristics.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometrical optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), the molecule's geometry is adjusted until the lowest energy conformation is found. researchgate.net This optimized structure corresponds to the most probable structure of the molecule in the gas phase. Studies on similar quinoxaline (B1680401) derivatives have shown that optimized geometrical parameters calculated via DFT are often in good agreement with experimental data obtained from X-ray crystallography. researchgate.net

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the molecule's fundamental modes of vibration, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. semanticscholar.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy for an electronic excitation. semanticscholar.orgresearchgate.net In the context of organic electronics, the HOMO-LUMO gap is crucial for designing materials with specific optical and electronic properties. ossila.com For related donor-acceptor compounds, DFT calculations have been used to determine these energy levels and the corresponding gap, showing good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn The energy gap can indicate the wavelengths of light a molecule can absorb. ossila.com

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. semanticscholar.org |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. semanticscholar.org |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO. | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |

Table 1: Key parameters derived from HOMO-LUMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically signifies electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential) that are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential.

For quinoxaline derivatives, MEP analysis helps to pinpoint the most reactive sites for electrophilic and nucleophilic interactions, providing critical insights for understanding reaction mechanisms and biological activity. researchgate.netdergipark.org.tr The nitro group, being strongly electron-withdrawing, would be expected to create a significant region of positive potential (blue) on the molecule, while the quinoxaline nitrogen atoms and the methyl group would influence the electron density distribution. dergipark.org.tr

Quantum Chemical Calculations for Reactivity Descriptors

Beyond the electronic structure, computational chemistry can quantify the reactivity of different parts of a molecule using various descriptors derived from quantum chemical calculations. These tools help predict where and how a chemical reaction is most likely to occur.

The Fukui function, a concept rooted in DFT, is a powerful reactivity descriptor that identifies the most reactive sites within a molecule. faccts.de It measures the change in electron density at a specific point when an electron is added to or removed from the system. scm.com This allows for the precise identification of atomic sites prone to different types of attacks:

f+ : Indicates the propensity of a site for a nucleophilic attack (where the molecule accepts an electron). nih.gov

f- : Indicates the propensity of a site for an electrophilic attack (where the molecule donates an electron). nih.gov

By calculating the condensed Fukui functions for each atom in this compound, one can rank the atoms by their susceptibility to attack. For example, studies on similar heterocyclic systems have successfully used Fukui functions to identify the most reactive carbon or nitrogen atoms for nucleophilic and electrophilic attacks, respectively. researchgate.net This analysis provides a more detailed picture of reactivity than MEP maps alone.

| Function | Type of Attack Predicted | Description |

| f+ | Nucleophilic | Identifies sites most favorable for accepting an electron. scm.com |

| f- | Electrophilic | Identifies sites most favorable for donating an electron. scm.com |

| f0 | Radical | Identifies sites most susceptible to attack by a radical species. faccts.de |

Table 2: Fukui functions and their role in predicting chemical reactivity.

Computational chemistry can model the entire course of a chemical reaction, from reactants to products. This involves mapping the potential energy surface of the reaction to identify the most energetically favorable route, known as the reaction pathway. A key aspect of this analysis is locating the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics.

For related quinoxaline systems, theoretical calculations have been used to explore reaction routes and explain observed regioselectivity. rsc.org For instance, modeling the reduction of the nitro group—a common reaction for nitroaromatic compounds—would involve calculating the structures and energies of intermediates and transition states. psu.edu This analysis can reveal the detailed mechanism of the reaction, providing insights that are often difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide detailed insights into its dynamic behavior, including conformational changes and interactions with its environment.

Conformational Dynamics of Quinoxaline Derivatives

The conformational flexibility of a molecule is crucial for its chemical reactivity and biological activity. Quinoxaline derivatives, including this compound, possess a bicyclic heteroaromatic core that is largely planar. However, the substituents on this core can exhibit significant conformational freedom. For this compound, the key aspects of conformational dynamics would revolve around the rotation of the methyl and nitro groups.

MD simulations can be employed to explore the potential energy surface of the molecule and identify the most stable conformations. unlp.edu.ar A typical MD simulation involves:

Initialization: Assigning initial positions and velocities to all atoms in the system.

Force Calculation: Calculating the forces acting on each atom using a force field (e.g., MM+). unlp.edu.ar

Integration: Solving Newton's equations of motion to update the positions and velocities of the atoms over a small time step (typically in the femtosecond range). unlp.edu.ar

Trajectory Analysis: Analyzing the resulting trajectory of atomic positions over time to understand conformational changes.

For this compound, MD simulations would likely reveal that the quinoxaline ring system remains relatively rigid, while the methyl and nitro groups undergo rotational motions. The orientation of the nitro group relative to the quinoxaline plane can influence the molecule's dipole moment and intermolecular interactions. A theoretical study on a family of quinoxaline derivatives utilized MD simulations to scan the conformational space by heating the starting geometries from 0 to 900 K in 0.1 ps, followed by energy minimization. unlp.edu.ar This approach helps in identifying the lowest-energy conformers.

Table 1: Theoretical Conformational Data for this compound

| Dihedral Angle | Description | Predicted Stable Range (degrees) |

| C5-C6-C(Methyl)-H | Rotation of the methyl group | 0-360 (free rotation) |

| C6-C7-N-O | Rotation of the nitro group | 0-20 (near planar) and 160-180 (near planar) |

This table is a theoretical representation based on general principles of conformational analysis of similar compounds.

Solvent Effects and Solvation Thermodynamics

For this compound, which is a relatively non-polar molecule with a polar nitro group, the choice of solvent is critical for its solubility and reactivity. Studies on the synthesis of quinoxaline derivatives have shown that solvent choice, such as protic versus aprotic solvents, can significantly affect reaction yields. nih.govdergipark.org.trresearchgate.net For instance, the synthesis of certain quinoxaline derivatives showed excellent yields in ethanol (B145695), a protic solvent. nih.gov

In an MD simulation, the solvation free energy of this compound in different solvents (e.g., water, ethanol, DMSO) can be calculated using methods like thermodynamic integration or free energy perturbation. These calculations provide a quantitative measure of how favorably the molecule interacts with the solvent.

Table 2: Theoretical Solvation Free Energies of this compound in Different Solvents

| Solvent | Dielectric Constant | Predicted Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -5.2 |

| Ethanol | 24.6 | -7.8 |

| DMSO | 46.7 | -8.5 |

| Dichloromethane (B109758) | 8.9 | -4.1 |

This table presents hypothetical data based on the expected solubility trends for a molecule with the structural features of this compound. The negative values indicate a favorable solvation process.

QSAR (Quantitative Structure-Activity Relationship) Methodologies for Structural Optimization in Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its properties (e.g., chemical reactivity, theoretical properties). niscpr.res.in These models are widely used for the structural optimization of compounds in research by predicting the properties of new, unsynthesized molecules. mdpi.com For this compound, QSAR can be used to understand how its structural features influence its physicochemical properties.

A typical QSAR study involves the following steps:

Data Set Collection: A set of molecules with known properties is collected.

Descriptor Calculation: Molecular descriptors (numerical representations of chemical structure) are calculated for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: A mathematical model is built to correlate the descriptors with the property of interest using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound, key descriptors would include:

Topological descriptors: Molecular weight, number of nitrogen and oxygen atoms.

Electronic descriptors: Dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the distribution of atomic charges. The presence of the electron-withdrawing nitro group at the 7-position is known to decrease the activity in some quinoxaline derivatives. mdpi.com

Steric descriptors: Molecular volume and surface area.

A hypothetical QSAR model for predicting a theoretical property, such as the LUMO energy (which relates to electron-accepting ability), for a series of substituted quinoxalines might look like:

LUMO Energy = c₀ + c₁(σ) + c₂(logP) + c₃*(MR)

Where:

σ represents the Hammett constant of the substituent (reflecting its electronic effect).

logP is the logarithm of the octanol-water partition coefficient (reflecting hydrophobicity).

MR is the molar refractivity (reflecting steric effects).

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Table 3: Hypothetical QSAR Data for Predicting LUMO Energy of Substituted Quinoxalines

| Compound | Substituent at C6 | Substituent at C7 | σ (para) | logP | MR | LUMO Energy (eV) - Observed | LUMO Energy (eV) - Predicted |

| Quinoxaline | H | H | 0.00 | 1.87 | 43.2 | -1.50 | -1.52 |

| 6-Methylquinoxaline (B1581460) | CH₃ | H | -0.17 | 2.35 | 47.8 | -1.45 | -1.46 |

| 7-Nitroquinoxaline | H | NO₂ | 0.78 | 1.60 | 47.9 | -2.80 | -2.78 |

| This compound | CH₃ | NO₂ | - | 2.08 | 52.5 | -2.75 | -2.73 |

This table is a hypothetical representation to illustrate the QSAR methodology. The values are representative and not from a specific experimental study.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate and study molecular interactions. These methods are invaluable for understanding how a molecule like this compound might interact with other molecules, such as proteins.

Ligand-Protein Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is crucial for understanding the binding mechanisms that underpin a molecule's biological or chemical function. mdpi.com

For this compound, a docking study would involve:

Preparation of the Receptor: Obtaining the 3D structure of a target protein, often from a crystallographic database like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating a 3D model of this compound and optimizing its geometry.

Docking Simulation: Using a docking program (e.g., AutoDock, GOLD) to explore possible binding poses of the ligand within the protein's active site. cam.ac.uk

Scoring and Analysis: Ranking the predicted poses based on a scoring function that estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein are then analyzed.

A docking study of this compound into a hypothetical enzyme active site might reveal that the nitro group forms hydrogen bonds with polar amino acid residues, while the methyl group engages in hydrophobic interactions. The quinoxaline ring system could participate in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.

Table 4: Theoretical Docking Results for this compound with a Hypothetical Kinase

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.2 |

| Interacting Residues | LYS78 (H-bond with NO₂), LEU130 (hydrophobic with CH₃), PHE180 (π-π stacking with quinoxaline ring) |

| RMSD from a reference pose (Å) | 1.5 |

This table presents theoretical data from a hypothetical docking simulation to illustrate the type of information obtained.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

QM/MM methods are hybrid techniques that combine the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). In a QM/MM simulation, a small, chemically active part of the system (e.g., the ligand and the key amino acid residues in an enzyme's active site) is treated with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient MM force field.

This approach is particularly useful for studying chemical reactions within enzymes or for accurately calculating binding energies where electronic effects like polarization and charge transfer are important. For this compound, a QM/MM study could be used to:

Investigate the mechanism of a hypothetical enzymatic reaction involving the compound.

Accurately calculate the binding free energy by capturing the electronic changes upon binding.

Analyze the electronic structure of the ligand in the protein environment.

For example, a QM/MM study could elucidate the role of the nitro group in stabilizing a transition state during an enzymatic transformation by accurately modeling its electronic interactions with the surrounding amino acids.

Computational Prediction of Spectroscopic Parameters

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, computational methods, particularly those based on Density Functional Theory (DFT), are employed to calculate various spectroscopic parameters, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are valuable for structural elucidation and for understanding the electronic characteristics of the molecule.

Infrared (IR) Spectroscopy